Lipophilicity (XLogP) Head-to-Head: Phenylethynyl vs. Ethynyl, Iodo, and Biphenyl Fmoc-Phe Analogs
N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine exhibits a computed XLogP of 6.7, positioning it between the 4-iodo (LogP ~5.2–6.4, source-dependent) and 4-biphenyl (LogP 7.16) analogs, and substantially higher than the 4-ethynyl analog (LogP 4.2) [1]. The +2.5 log-unit difference versus the 4-ethynyl congener reflects the significant hydrophobic contribution of the terminal phenyl ring appended via the alkyne spacer. This logP differential corresponds to an approximately 316-fold higher predicted octanol–water partition coefficient for the phenylethynyl compound relative to the ethynyl analog.
| Evidence Dimension | Computed lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP = 6.7 (N-Fmoc-4-(2-phenylethynyl)-L-phenylalanine; C₃₂H₂₅NO₄; MW 487.5) |
| Comparator Or Baseline | LogP = 4.2 (N-Fmoc-4-ethynyl-L-phenylalanine; C₂₆H₂₁NO₄; MW 411.5); LogP = 5.2–6.4 (N-Fmoc-4-iodo-L-phenylalanine; C₂₄H₂₀INO₄; MW 513.3); LogP = 7.16 (Fmoc-Bip-OH; C₃₀H₂₅NO₄; MW 463.5) |
| Quantified Difference | ΔLogP = +2.5 vs. 4-ethynyl; ΔLogP ≈ +0.3 to +1.5 vs. 4-iodo; ΔLogP = −0.46 vs. 4-biphenyl |
| Conditions | Computed values; XLogP for target compound (Chem960); LogP for comparators (Leyan/Chemscene, Molbase, ChemSrc); all Fmoc-protected free acid forms |
Why This Matters
The intermediate lipophilicity of the phenylethynyl compound fills a YLogP gap between halogenated and fully aromatic Fmoc-Phe analogs, enabling fine-tuning of peptide logD, membrane permeability, and aqueous solubility without the metabolic liability of iodine or the extreme hydrophobicity of biphenyl.
- [1] Molbase. Fmoc-4-iodo-L-phenylalanine – LogP: 5.2165 (CAS 82565-68-2). View Source
